molecular formula C9H9NO2 B1625326 2-(4-Hydroxyphenoxy)propanenitrile CAS No. 343866-65-9

2-(4-Hydroxyphenoxy)propanenitrile

Cat. No. B1625326
M. Wt: 163.17 g/mol
InChI Key: XRUJCYZNRFJMBR-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenoxy)propanenitrile , also known as R-2-(4-HPPA) , is a key intermediate in the biosynthesis of enantiomerically pure phenoxypropionic acid herbicides. These herbicides are valued for their high efficacy, low toxicity, wide herbicidal spectrum, long application period, and safety to crops .


Synthesis Analysis

R-2-(4-HPPA) can be biosynthesized through the selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at the C-4 position. Microorganisms with hydroxylases facilitate this process. The hydroxylation-mediated biosynthesis of R-2-(4-HPPA) offers advantages such as high selectivity, mild reaction conditions, and environmentally friendly processes .


Molecular Structure Analysis

The molecular structure of R-2-(4-HPPA) consists of a propanenitrile group (–CN) attached to a 4-hydroxyphenoxy moiety. The hydroxyl group is positioned at the para position of the phenyl ring, contributing to its biological activity .


Chemical Reactions Analysis

R-2-(4-HPPA) participates in various chemical reactions, including oxidation and hydroxylation. For instance, it can be oxidized by potassium dichromate to form a brown-colored quinone-type compound. This property allows quantification of R-2-(4-HPPA) based on absorbance at a suitable wavelength (e.g., 570 nm). Microorganisms with enhanced R-2-(4-HPPA) biosynthesis capacity can be screened using this high-throughput method .

properties

IUPAC Name

2-(4-hydroxyphenoxy)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-7(6-10)12-9-4-2-8(11)3-5-9/h2-5,7,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUJCYZNRFJMBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)OC1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30442353
Record name 2-(4-hydroxyphenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Hydroxyphenoxy)propanenitrile

CAS RN

343866-65-9
Record name 2-(4-hydroxyphenoxy)propanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30442353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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